
3-Methylphenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl thiocyanate: is an organic compound that belongs to the class of thiocyanates Thiocyanates are characterized by the presence of the functional group R-S-C≡N, where R is an organic group attached to sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylphenyl thiocyanate can be synthesized through several methods. One common method involves the reaction of 3-methylphenyl halides with alkali thiocyanates in aqueous media. For example, 3-methylphenyl bromide can react with sodium thiocyanate in boiling ethanol to produce this compound . Another method involves the Sandmeyer reaction, where 3-methylphenyl diazonium salts react with copper(I) thiocyanate to form the desired thiocyanate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and safety considerations. The Sandmeyer reaction is often preferred for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
3-Methylphenyl thiocyanate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-methylphenyl thiocyanate involves its ability to interact with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Phenyl thiocyanate: Similar structure but lacks the methyl group.
4-Hydroxy-3-methylphenyl thiocyanate: Contains an additional hydroxyl group, which can influence its reactivity and applications.
Isothiocyanates: Isomers of thiocyanates with the functional group R-N=C=S, which have different chemical properties and applications.
Uniqueness: 3-Methylphenyl thiocyanate is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the methyl group plays a crucial role .
Propriétés
Numéro CAS |
5285-89-2 |
|---|---|
Formule moléculaire |
C8H7NS |
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
(3-methylphenyl) thiocyanate |
InChI |
InChI=1S/C8H7NS/c1-7-3-2-4-8(5-7)10-6-9/h2-5H,1H3 |
Clé InChI |
KTTDDDSGUJOBOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14120847.png)
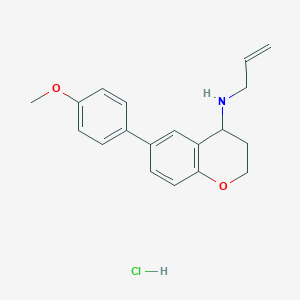
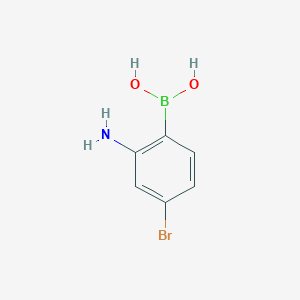
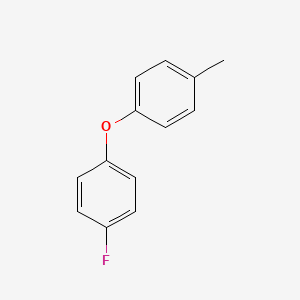
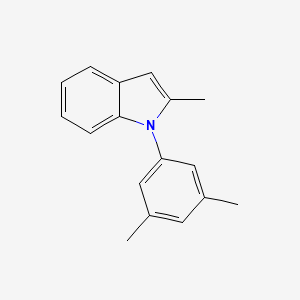
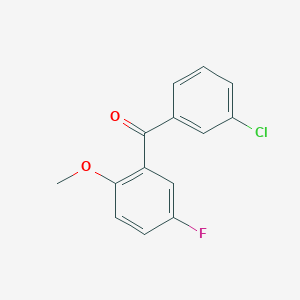
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120874.png)
![2-(4-Fluorophenyl)benzo[b]thiophene](/img/structure/B14120880.png)

![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/structure/B14120888.png)
![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14120890.png)
![1-[4-(1-Naphthalenyl)phenyl]ethanone](/img/structure/B14120895.png)

![N'-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B14120924.png)
